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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the emerging gene therapy FT001 against

other notable treatments for Leber Congenital Amaurosis (LCA), a group of inherited retinal

diseases that cause severe vision loss from early childhood. As the landscape of LCA

therapeutics evolves, this document aims to equip researchers, scientists, and drug

development professionals with a comprehensive overview of current and pipeline treatments,

supported by available experimental data.

Overview of Compared LCA Gene Therapies
This comparison focuses on four gene therapies targeting different genetic forms of LCA:

FT001: An investigational adeno-associated virus 2 (AAV2) based gene therapy delivering a

functional RPE65 gene for the treatment of LCA type 2 (LCA2). It is currently in Phase 2

clinical trials.[1][2]

Luxturna® (voretigene neparvovec-rzyl): An FDA-approved AAV2-based gene therapy that

also delivers a functional RPE65 gene for LCA2. It serves as the primary benchmark for

RPE65-targeted therapies.

ATSN-101: An investigational AAV5-based gene therapy delivering a functional GUCY2D

gene for the treatment of LCA type 1 (LCA1).[3]
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OPGx-001: An investigational AAV8-based gene therapy delivering a functional LCA5 gene

for the treatment of LCA type 5.[4][5]

Quantitative Data Comparison
The following tables summarize the available quantitative efficacy data from clinical trials of

FT001, Luxturna, and ATSN-101. Data for OPGx-001 is still emerging and primarily qualitative

at this stage.

Table 1: Efficacy of FT001 in Phase 1 Clinical Trial[1]

Efficacy Endpoint Result Timepoint

Multi-luminance Mobility Test

(MLMT)

67% of subjects (4 out of 6)

showed a bilateral

improvement of ≥2 light levels

from baseline.

Week 4, Week 8, or up to the

most recent follow-up visit.

Full-field Stimulus Testing

(FST)

44% of subjects (4 out of 9)

showed an improvement of ≥2

Log units.

4 and 8 weeks post-

administration.

Table 2: Efficacy of Luxturna (Voretigene Neparvovec)
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Efficacy Endpoint Result Timepoint Study

Multi-luminance

Mobility Test (MLMT)

Statistically significant

difference in mean

bilateral score change

between the

intervention and

control groups

(difference of 1.6).

1 Year Phase 3 Clinical Trial

Full-field Light

Sensitivity Threshold

(FST)

Statistically significant

difference in mean

change averaged over

both eyes.

1 Year Phase 3 Clinical Trial

Best-Corrected Visual

Acuity (BCVA)

Not statistically

significant.
1 Year Phase 3 Clinical Trial

Full-field Light

Sensitivity Threshold

(FST)

Mean change from

baseline of -13.67

decibels.

2 Years
PERCEIVE Study

(Real-World Data)

Best-Corrected Visual

Acuity (BCVA)

Mean change from

baseline of -0.03

LogMAR.

2 Years
PERCEIVE Study

(Real-World Data)

Table 3: Efficacy of ATSN-101 in Phase 1/2 Clinical Trial[3][6]
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Efficacy Endpoint Result Timepoint

Full-field Stimulus Testing

(FST)

Mean change in dark-adapted

FST was 20.3 decibels (a 100-

fold improvement) for treated

eyes in the high-dose group.

12 Months

Best-Corrected Visual Acuity

(BCVA)

Modest improvements

observed.
12 Months

Multi-luminance Mobility Test

(MLMT)

3 out of 6 patients in the high-

dose group achieved the

maximum score in the treated

eye.

12 Months

Experimental Protocols
A critical aspect of evaluating and comparing these therapies is understanding the

methodologies employed in their administration and the assessment of their efficacy.

Subretinal Injection of Gene Therapy
All four compared therapies utilize a subretinal injection for delivery. This surgical procedure is

designed to deliver the gene therapy vector directly to the target retinal cells.

General Protocol:

Vitrectomy: A standard three-port pars plana vitrectomy is performed to remove the vitreous

humor, allowing access to the retinal surface.

Retinotomy: A small opening is created in the retina.

Subretinal Injection: A small-gauge cannula (e.g., 41-gauge for Luxturna) is inserted through

the retinotomy into the subretinal space.[7]

Bleb Formation: The gene therapy product (a specific volume, e.g., 0.3 mL for Luxturna) is

slowly injected to create a bleb, which is a separation of the retina from the underlying retinal

pigment epithelium (RPE).[7] This ensures the vector is in close proximity to the target cells.
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Fluid-Air Exchange: The remaining fluid in the eye is replaced with air to help flatten the

retina.

To minimize reflux of the vector into the vitreous cavity, surgeons may wait for a period before

withdrawing the subretinal cannula.[7]
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Experimental Workflow for Subretinal Gene Therapy.
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Efficacy Assessment Methods
Multi-luminance Mobility Test (MLMT): This test assesses changes in functional vision by

requiring patients to navigate a standardized course under various controlled light levels. An

improvement in the lowest light level at which the course can be successfully navigated

indicates improved visual function.

Full-field Stimulus Testing (FST): FST measures the retina's sensitivity to light across the

entire visual field. It can detect improvements in photoreceptor function.

Best-Corrected Visual Acuity (BCVA): BCVA is a standard measure of central vision, typically

tested using an eye chart.

Signaling Pathway and Mechanism of Action
The gene therapies for LCA caused by mutations in RPE65 (FT001 and Luxturna) work by

restoring the visual cycle. The RPE65 gene provides instructions for making an enzyme that is

essential for converting all-trans-retinyl esters to 11-cis-retinal, a critical component of

rhodopsin, the light-sensitive pigment in photoreceptor cells.

Leber Congenital Amaurosis (RPE65 mutation)

Gene Therapy (FT001 / Luxturna)

Mutated RPE65 Gene Non-functional RPE65 Protein Visual Cycle Disruption Vision Loss

AAV Vector with Functional RPE65 Functional RPE65 Protein Visual Cycle Restoration Vision Improvement

Click to download full resolution via product page

Mechanism of Action for RPE65-targeted Gene Therapies.
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FT001 has demonstrated promising early-phase clinical data, showing improvements in both

functional vision and light sensitivity in patients with RPE65-associated retinal dystrophy.[1]

While a direct head-to-head comparison with the approved therapy, Luxturna, is not yet

available, the initial results for FT001 appear to be in a similar direction of efficacy. The

initiation of a Phase 2 trial for FT001 will be crucial in providing more robust and long-term

data.[8]

The development of gene therapies for other forms of LCA, such as ATSN-101 for GUCY2D

mutations and OPGx-001 for LCA5 mutations, highlights the progress in addressing the genetic

heterogeneity of this disease. The positive, albeit early, results from these trials offer hope for

patients with these rarer forms of LCA.

Future research will likely focus on long-term safety and efficacy, the potential for redosing, and

the development of therapies for other LCA-causing gene mutations. The optimization of

surgical techniques and the management of potential immune responses to the AAV vectors

will also be key areas of investigation.

Disclaimer: This document is intended for informational purposes for a scientific audience and

does not constitute medical advice. The information is based on publicly available data as of

the date of this publication. For the most current information, please refer to the respective

company announcements and clinical trial registries.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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